molecular formula C15H10ClFN2OS B2379030 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422526-91-8

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2379030
CAS No.: 422526-91-8
M. Wt: 320.77
InChI Key: IJMSGFMGVOQJTA-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-aminobenzonitrile, the compound can be synthesized through a series of reactions involving chlorination, fluorination, and thiolation steps. Each step requires specific reagents and conditions, such as the use of chlorinating agents like thionyl chloride, fluorinating agents like N-fluorobenzenesulfonimide, and thiolating agents like thiourea.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on factors such as reaction time, temperature, and the concentration of reagents. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenyl)-6-fluoroquinazolin-4-one: Similar structure but lacks the sulfanylidene group.

    3-(2-chlorophenyl)-2-sulfanylidenequinazolin-4-one: Similar structure but lacks the fluorine atom.

    6-fluoro-2-sulfanylidenequinazolin-4-one: Similar structure but lacks the chlorophenyl group.

Uniqueness

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

CAS No.

422526-91-8

Molecular Formula

C15H10ClFN2OS

Molecular Weight

320.77

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10ClFN2OS/c16-12-4-2-1-3-9(12)8-19-14(20)11-7-10(17)5-6-13(11)18-15(19)21/h1-7H,8H2,(H,18,21)

InChI Key

IJMSGFMGVOQJTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl

solubility

not available

Origin of Product

United States

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